molecular formula C16H16FN5O3S B2395989 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide CAS No. 941964-31-4

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide

Cat. No.: B2395989
CAS No.: 941964-31-4
M. Wt: 377.39
InChI Key: XIJJGQDDIUTPCA-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring, an ethoxyphenyl group, and a fluorobenzenesulfonamide moiety

Preparation Methods

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the tetrazole intermediate.

    Introduction of the Fluorobenzenesulfonamide Moiety: The final step involves the sulfonation of the fluorobenzene ring, followed by the attachment of the sulfonamide group through a condensation reaction with an amine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring, where nucleophiles replace the fluorine atom.

    Condensation: Condensation reactions with aldehydes or ketones can form imines or other condensation products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: Researchers use this compound to probe biological pathways and to develop chemical probes for studying protein function.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and sulfonamide group are key functional groups that enable the compound to bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context.

Comparison with Similar Compounds

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

    N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.

    N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-chlorobenzenesulfonamide: The presence of a chlorine atom instead of a fluorine atom can influence the compound’s reactivity and interactions with biological targets.

    N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-bromobenzenesulfonamide: Similar to the chlorinated analog, the brominated version may exhibit different chemical and biological properties due to the larger size and different electronegativity of the bromine atom.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its overall properties and applications.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3S/c1-2-25-13-9-7-12(8-10-13)22-16(19-20-21-22)11-18-26(23,24)15-6-4-3-5-14(15)17/h3-10,18H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJJGQDDIUTPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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